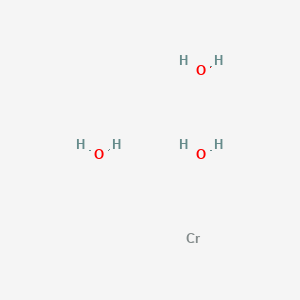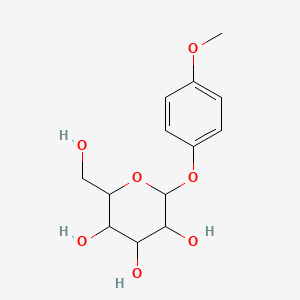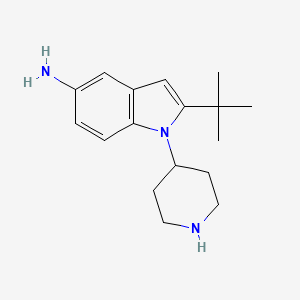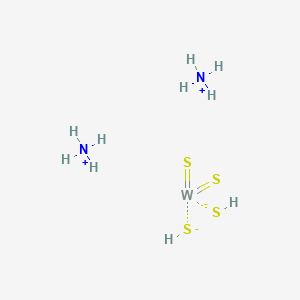![molecular formula C19H36N8O12S B15286197 [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid](/img/structure/B15286197.png)
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomyces noursei. It is effective against a wide range of organisms, including gram-positive and gram-negative bacteria, various fungi such as Candida albicans, and certain DNA and RNA viruses . This compound is particularly notable for its use as a selection agent in genetic research due to its ability to inhibit protein synthesis by inducing miscoding of mRNA .
Preparation Methods
Nourseothricin Sulfate is produced through the fermentation of Streptomyces noursei. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the antibiotic is extracted and purified to obtain a mixture of streptothricin compounds, primarily Streptothricin D and F, with smaller amounts of Streptothricin C and E .
For industrial production, the fermentation broth is typically subjected to filtration, followed by solvent extraction and crystallization to isolate the antibiotic. The crystalline product is then converted to its sulfate form for enhanced stability and solubility .
Chemical Reactions Analysis
Nourseothricin Sulfate undergoes several types of chemical reactions, including:
Acetylation: The β-amino group of the β-lysine moiety in Nourseothricin can be acetylated, which inactivates the antibiotic.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its molecular structure.
Common reagents used in these reactions include acetic anhydride for acetylation and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed from these reactions are acetylated derivatives and hydrolyzed fragments of the antibiotic .
Scientific Research Applications
Nourseothricin Sulfate has a wide range of applications in scientific research:
Genetic Research: It is used as a selection agent for genetically modified organisms, including bacteria, yeast, fungi, protozoa, and plants. This is due to its ability to inhibit protein synthesis in cells that do not possess resistance genes.
Microbial Studies: The compound is employed in antimicrobial susceptibility tests to determine the efficacy of antibiotics against various bacterial species.
Molecular Biology: Nourseothricin Sulfate is used in molecular genetics for the selection of recombinant strains and the maintenance of plasmid vectors.
Biotechnology: It is utilized in the development of genetically engineered crops and microorganisms for industrial applications.
Mechanism of Action
Nourseothricin Sulfate functions similarly to aminoglycoside antibiotics. It inhibits protein synthesis by binding to the bacterial ribosome and causing the misreading of mRNA . This miscoding leads to the production of defective proteins, ultimately resulting in cell death. The antibiotic’s effectiveness is mediated by the nat1 gene, which encodes an N-acetyltransferase that acetylates the β-amino group of the β-lysine residue, thereby inactivating the antibiotic .
Comparison with Similar Compounds
Nourseothricin Sulfate belongs to the streptothricin class of antibiotics, which includes several related compounds:
Streptothricin D: Contains three β-lysine residues and is a major component of Nourseothricin.
Streptothricin F: Contains one β-lysine residue and is effective against highly drug-resistant gram-negative bacteria.
Streptothricin C and E: Minor components of Nourseothricin with similar antibiotic properties.
Compared to other aminoglycoside antibiotics, Nourseothricin Sulfate is unique in its broad-spectrum activity and its use as a selection agent in genetic research. Its ability to inhibit protein synthesis by inducing mRNA miscoding sets it apart from other antibiotics that target different stages of protein synthesis .
Properties
Molecular Formula |
C19H36N8O12S |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate;sulfuric acid |
InChI |
InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4) |
InChI Key |
UDVWKDBCMFLRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)

![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)

![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)


![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)


![methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate](/img/structure/B15286183.png)
